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molecular formula C14H8BrNO2 B3113149 N-(3-Bromophenyl)phthalimide CAS No. 19357-22-3

N-(3-Bromophenyl)phthalimide

Cat. No. B3113149
M. Wt: 302.12 g/mol
InChI Key: SMVJGKRXJINAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310102B1

Procedure details

A stirring slurry of 3-bromoaniline (3.00 g, 17.44 mmol), phthalic anhydride (2.58 g, 17.44 mmol), and toluene (45 ml) was heated under reflux, using a Dean-Stark apparatus, at 140° C. (oil bath temperature) for 24 h. After cooling to ambient temperature, the solution was concentrated by rotary evaporation. The resulting off-white solid was purified by column chromatography on silica gel (150 g, Merck 70-230 mesh) eluting with CHCl3-acetone (9:1, v/v) to collect unreacted 3-bromoaniline (Rf 0.61) and phthalic anhydride (Rf 0.43). Elution with CHCl3-methanol (9:1, v/v) gave the product (Rf 0.38). Selected fractions containing the product were combined and concentrated by rotary evaporation to give 1.53 g of an off-white to light-beige solid. Impure fractions were combined and concentrated by rotary evaporation. The resulting white solid was dissolved in a mixture of CHCl3, acetone, and methanol and re-chromatographed on silica gel (150 g). Elution with CHCl3 removed impurities; the product was then eluted with CHCl3-acetone (4:1, v/v). Selected fractions were combined, concentrated by rotary evaporation, and vacuum dried for 16 h to give 1.41 g of an off-white to light-beige solid, mp 176-179° C., bringing the total yield to 2.94 g (55.8%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:9]1(=O)[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([N:5]2[C:12](=[O:13])[C:11]3=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]3[C:9]2=[O:14])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
2.58 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting off-white solid was purified by column chromatography on silica gel (150 g, Merck 70-230 mesh)
WASH
Type
WASH
Details
eluting with CHCl3-acetone (9:1
CUSTOM
Type
CUSTOM
Details
v/v) to collect unreacted 3-bromoaniline (Rf 0.61) and phthalic anhydride (Rf 0.43)
WASH
Type
WASH
Details
Elution with CHCl3-methanol (9:1
CUSTOM
Type
CUSTOM
Details
v/v) gave the product (Rf 0.38)
ADDITION
Type
ADDITION
Details
Selected fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give 1.53 g of an off-white to light-beige solid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The resulting white solid was dissolved in a mixture of CHCl3, acetone, and methanol
CUSTOM
Type
CUSTOM
Details
re-chromatographed on silica gel (150 g)
WASH
Type
WASH
Details
Elution with CHCl3 removed impurities
WASH
Type
WASH
Details
the product was then eluted with CHCl3-acetone (4:1, v/v)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation, and vacuum
CUSTOM
Type
CUSTOM
Details
dried for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to give 1.41 g of an off-white to light-beige solid, mp 176-179° C.
CUSTOM
Type
CUSTOM
Details
total yield to 2.94 g (55.8%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC=1C=C(C=CC1)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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